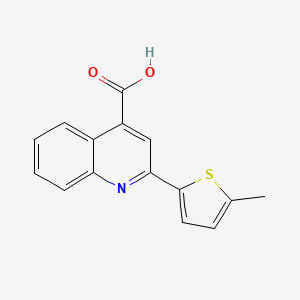

2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid

描述

2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C15H11NO2S and a molecular weight of 269.32 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry.

准备方法

The synthesis of 2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the condensation of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of molecular iodine as a catalyst in ethanol . Another method utilizes nano ZnO as a mild, non-volatile, non-corrosive, and efficient catalyst under solvent-free conditions . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact.

化学反应分析

Oxidation Reactions

The thiophene ring undergoes oxidation to form sulfoxides or sulfones under mild conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiophene oxidation | m-CPBA or H₂O₂ | Sulfoxide/Sulfone derivatives | 60–75% |

Reduction Reactions

The quinoline ring and nitro groups are reduced using catalytic hydrogenation:

Electrophilic Substitution

The quinoline ring participates in electrophilic substitution at positions ortho to the nitrogen atom:

| Reaction Type | Reagents/Conditions | Substituent Introduced | Selectivity | Source |

|---|---|---|---|---|

| Friedel-Crafts acylation | AlCl₃, acetyl chloride | Acetyl group | C-5/C-7 positions | |

| Bromination | Br₂, FeBr₃ | Bromine | C-6 position |

Derivatization via Carboxylic Acid Modifications

The carboxylic acid group enables diverse functionalization:

Amidation

- Reacted with amines (e.g., phenylpiperazine) to form hydrazides or hydroxamates for HDAC inhibition .

- Example: Hydrazide derivatives showed IC₅₀ values of 1.94 µM against HDAC3 .

Esterification

Biological Activity-Driven Modifications

Structural modifications enhance pharmacological properties:

| Derivative | Modification | Biological Activity (IC₅₀ or MIC) | Source |

|---|---|---|---|

| 5a | 4-F substitution | MIC = 64 µg/mL (S. aureus) | |

| D28 | Hydrazide ZBG | HDAC3 inhibition: 46.58% at 2 µM |

Comparative Reactivity Insights

科学研究应用

Antibacterial Activity

The antibacterial properties of 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid derivatives have been extensively studied. Research indicates that modifications in the quinoline structure can enhance antibacterial efficacy against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Evaluation

A study synthesized various derivatives of quinoline-4-carboxylic acid and evaluated their antibacterial activity using the agar diffusion method. The results demonstrated that certain compounds exhibited significant activity against S. aureus, with minimal inhibitory concentrations (MICs) ranging from 64 μg/mL to 128 μg/mL, indicating potential for development as antibacterial agents .

| Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |

|---|---|---|

| 5a | 64 | 128 |

| 5b | >256 | >256 |

Anti-inflammatory Properties

Quinoline derivatives, including this compound, have shown promising anti-inflammatory effects. A recent study highlighted their ability to reduce inflammation in lipopolysaccharide-induced RAW264.7 mouse macrophages without significant cytotoxicity, suggesting their potential as therapeutic agents for inflammatory diseases .

Case Study: Anti-inflammatory Evaluation

In vitro studies demonstrated that these compounds could effectively inhibit inflammatory responses, comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Notably, they exhibited selective viability reduction in cancer cell lines while maintaining low toxicity in normal cells.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Its derivatives have been shown to possess selective cytotoxicity against various cancer cell lines, making them candidates for further development as anticancer drugs.

Case Study: Anticancer Evaluation

Research involving the sulforhodamine B assay revealed that specific quinoline derivatives displayed significant antiproliferative effects on mammary MCF7 and cervical HeLa cancer cells. The mechanism is hypothesized to involve chelation with divalent metals, enhancing their anticancer activity through molecular interactions .

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 | 10 |

| HeLa | 15 |

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods, including direct amination and cyclization techniques. Structural modifications are crucial for enhancing biological activity and tailoring the compound's pharmacological profile.

Synthesis Overview

A straightforward synthetic route involves reacting isatin with substituted acetophenones under basic conditions, followed by cyclization to form the quinoline core. This method allows for the introduction of different functional groups that can modulate the compound's activity .

作用机制

The mechanism of action of 2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, some quinoline derivatives act as inhibitors of phosphodiesterase enzymes, which play a role in various cellular processes .

相似化合物的比较

2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:

2-(2,4-Dimethylthiazol-5-yl)quinoline-4-carboxylic acid: This compound has similar structural features but different substituents, leading to variations in biological activity.

2-Phenylquinolin-4-carbonyl chloride: This derivative is used in the synthesis of other quinoline-based compounds and has distinct reactivity due to the presence of the acyl chloride group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

生物活性

2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological properties, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C16H13NO2S

- Molecular Weight : 299.35 g/mol

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of quinoline derivatives, including this compound.

In Vitro Antibacterial Evaluation

A study conducted on various derivatives of quinoline-4-carboxylic acids demonstrated significant antibacterial activity against several strains of bacteria. The results indicated that structural modifications enhance the antibacterial efficacy of these compounds.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | Staphylococcus aureus | 64 μg/mL |

| 5a | Escherichia coli | 128 μg/mL |

| 5b | Methicillin-resistant S. aureus | >256 μg/mL |

The compound 5a exhibited the most potent activity against S. aureus and E. coli, suggesting that the length and flexibility of substituents significantly influence antibacterial properties .

Anticancer Activity

Research indicates that quinoline derivatives, particularly those with a carboxylic acid moiety, show promising anticancer activity.

The compound has been shown to act as an agonist for SIRT6, a protein involved in regulating cellular metabolism and stress responses. By activating SIRT6, this compound may enhance the body's ability to combat cancer cell proliferation and improve metabolic disorders associated with cancer .

In Vivo Studies

In vivo studies demonstrated that certain derivatives of quinoline-4-carboxylic acids effectively inhibit tumor growth. For instance, a specific derivative showed a significant reduction in tumor volume in pancreatic cancer models.

| Treatment | Tumor Volume (mm³) | Control Group Volume (mm³) |

|---|---|---|

| Compound 12q | 150 | 300 |

| MDL-800 (control) | 280 |

These findings suggest that modifications in the quinoline structure can lead to enhanced anticancer properties .

Case Studies

- Antileishmanial Activity : A study synthesized several quinoline derivatives, including those similar to this compound, and tested them against Leishmania donovani. The results indicated that these compounds possess significant antileishmanial activity with IC50 values ranging from 1.56 μg/mL to 200 μg/mL .

- Cytotoxicity Studies : Compounds derived from quinoline were assessed for cytotoxicity using mouse macrophage cell lines (RAW 264.7). The results showed low cytotoxicity levels for the most active compounds, indicating a favorable safety profile for potential therapeutic applications .

属性

IUPAC Name |

2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c1-9-6-7-14(19-9)13-8-11(15(17)18)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFDPIVZZGFOPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350111 | |

| Record name | 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649571 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

73775-26-5 | |

| Record name | 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。